molecular formula C11H14FN B13037483 6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13037483
M. Wt: 179.23 g/mol
InChI Key: JPUNXCJAQJRPJN-UHFFFAOYSA-N
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Description

6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H14FN It is a derivative of tetrahydronaphthalene, featuring a fluorine atom at the 6th position and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the fluorination of 5-methyl-1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems ensures efficient and consistent production. The industrial methods also focus on optimizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
  • 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
  • 6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Uniqueness

6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

6-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3

InChI Key

JPUNXCJAQJRPJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCCC2N)F

Origin of Product

United States

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